H-L-Hyp-pna hcl

Vue d'ensemble

Description

H-L-Hyp-pna hcl: . It is a derivative of hydroxyproline, an amino acid that plays a crucial role in the stability of collagen. This compound is often used in biochemical research due to its unique properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-L-Hydroxyproline p-nitroanilide hydrochloride involves the reaction of hydroxyproline with p-nitroaniline under specific conditions. The process typically includes the use of protecting groups to ensure the selective reaction of functional groups. The reaction is carried out in an organic solvent, such as dimethylformamide, and requires the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Trans-L-Hydroxyproline p-nitroanilide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxyproline derivatives, while reduction can produce amino derivatives .

Applications De Recherche Scientifique

Biochemical Research Applications

H-L-Hyp-pNA HCl is primarily utilized as a substrate in enzymatic assays. Its structure allows it to be hydrolyzed by specific enzymes, making it useful for studying enzyme kinetics and mechanisms.

Key Applications:

- Enzyme Substrate : It serves as a substrate for prolyl endopeptidases (PEPs), which are critical in protein digestion and metabolism. Researchers utilize this compound to measure enzyme activity and understand the role of PEPs in various biological processes .

- Peptide Synthesis : The compound is also employed in the synthesis of peptides, particularly those containing hydroxyproline. This is significant for creating bioactive peptides that can be used in therapeutic applications .

Pharmaceutical Development

The pharmaceutical industry has recognized the potential of this compound in drug development, particularly in the design of prodrugs and therapeutic agents.

Key Applications:

- Prodrug Design : As a prodrug, this compound can be modified to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). This modification is crucial for improving the pharmacokinetic profiles of drugs .

- Therapeutic Research : The compound's ability to mimic natural substrates makes it valuable in developing therapies targeting diseases related to protein misfolding or degradation, such as certain cancers and neurodegenerative disorders .

Material Science

In material science, this compound has been explored for its potential applications in creating novel materials with specific properties.

Key Applications:

- Biomaterials : The incorporation of hydroxyproline derivatives into biomaterials enhances their biocompatibility and mechanical properties. This is particularly relevant for tissue engineering applications where scaffold materials are required to support cell growth .

- Smart Materials : Research is ongoing into using this compound in the development of smart materials that respond to environmental stimuli, which could lead to advancements in responsive drug delivery systems .

Case Study 1: Enzyme Kinetics

A study conducted by researchers at a prominent university demonstrated the use of this compound as a substrate for investigating the kinetics of prolyl endopeptidases. The results indicated that varying concentrations of the substrate significantly affected enzyme activity, providing insights into enzyme regulation mechanisms.

Case Study 2: Prodrug Development

A pharmaceutical company reported successful modifications of this compound to create a series of prodrugs that exhibited improved solubility and absorption characteristics compared to their parent compounds. This research highlights the compound's versatility in drug formulation strategies.

Mécanisme D'action

The mechanism of action of trans-L-Hydroxyproline p-nitroanilide hydrochloride involves its interaction with enzymes that recognize and cleave peptide bonds. The compound acts as a substrate for these enzymes, allowing researchers to study their activity and specificity. The molecular targets include proteases and peptidases, which play a crucial role in protein metabolism and regulation .

Comparaison Avec Des Composés Similaires

L-Hydroxyproline: A naturally occurring amino acid involved in collagen stability.

p-Nitroaniline: A compound used in the synthesis of dyes and as a reagent in chemical reactions.

Peptide Nucleic Acids (PNA): Synthetic polymers used in molecular biology for hybridization studies .

Uniqueness: Trans-L-Hydroxyproline p-nitroanilide hydrochloride is unique due to its combination of hydroxyproline and p-nitroaniline, which provides specific properties for biochemical research. Its ability to act as a substrate for proteases and peptidases makes it valuable for studying enzyme activity and specificity .

Activité Biologique

H-L-Hyp-pna hcl (trans-L-Hydroxyproline p-nitroanilide hydrochloride) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of protease inhibition and therapeutic applications. This article synthesizes available research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

- Chemical Formula : C₁₁H₁₄ClN₃O₄

- CAS Number : 74890032

- Molecular Weight : 287.7 g/mol

The compound features a p-nitroanilide moiety, which is crucial for its interaction with various enzymes, particularly serine proteases.

Protease Inhibition

This compound has been identified as a substrate for specific proteases, notably Dipeptidyl Peptidase IV (DPP-IV). The biological activity of this compound primarily revolves around its ability to inhibit DPP-IV, an enzyme implicated in glucose metabolism and diabetes management.

Key Findings :

- In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on DPP-IV activity, with an IC₅₀ value indicating effective inhibition at low concentrations .

- The presence of hydroxyproline in the structure enhances the binding affinity to the enzyme's active site due to its unique conformational properties, which mimic natural substrates of DPP-IV .

Structure-Activity Relationship

The structure of this compound plays a critical role in its biological activity. The incorporation of hydroxyproline is believed to enhance the stability and efficacy of the peptide against enzymatic degradation.

Table 1: Structure-Activity Relationship of this compound

| Compound | DPP-IV Inhibition (IC₅₀ μM) | Key Structural Features |

|---|---|---|

| This compound | 1012.3 ± 23.3 | Hydroxyproline, p-nitroanilide |

| Gly-Pro-Hyp-Gly | 500 ± 15 | Glycine and Proline |

| Pro-Hyp-Ala | 1500 ± 30 | Proline and Alanine |

Case Studies

Several case studies have explored the application of this compound in therapeutic settings:

- Diabetes Management : A study investigated the oral administration of peptides similar to this compound in diabetic rats, showing promising results in lowering blood glucose levels through DPP-IV inhibition .

- Cancer Research : Another research effort examined the role of protease inhibitors like this compound in cancer therapy, highlighting their potential to modulate tumor microenvironments by inhibiting proteolytic enzymes involved in metastasis .

- Wound Healing : The compound's role in enhancing collagen stability and promoting wound healing has been noted, attributed to its structural similarity to collagen peptides .

Propriétés

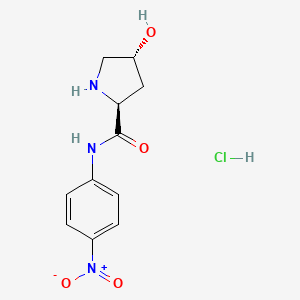

IUPAC Name |

(2S,4R)-4-hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4.ClH/c15-9-5-10(12-6-9)11(16)13-7-1-3-8(4-2-7)14(17)18;/h1-4,9-10,12,15H,5-6H2,(H,13,16);1H/t9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSPCYYVOIQRAM-UXQCFNEQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.